Sitafloxacin

Antimicrobial Resistance Respiratory Tract Infections MIC Determination

Sitafloxacin Hydrate (CAS 163253-35-8) is a fourth-generation fluoroquinolone differentiated by its C-8 chlorine and (1R,2S)-2-fluorocyclopropylamino C-7 moiety, conferring retained activity against gyrA/parC-mutated resistant strains where levofloxacin/moxifloxacin fail (MIC 0.016–0.5 vs. 4–32 mg/L). Superior P. aeruginosa potency and 92.9% M. genitalium cure in parC mutants make it an essential comparator for resistance-guided therapy and new antibacterial screening.

Molecular Formula C19H18ClF2N3O3
Molecular Weight 409.8 g/mol
CAS No. 163253-35-8
Cat. No. B610854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitafloxacin
CAS163253-35-8
SynonymsDU 6859;  DU-6859;  DU6859;  DU 6859A;  DU-6859A;  DU6859A;  Sitafloxacin;  Sitafloxacin hydrate, Sitafloxacin anhydrous, Trade name: Gracevit.
Molecular FormulaC19H18ClF2N3O3
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O
InChIInChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
InChIKeyPNUZDKCDAWUEGK-CYZMBNFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sitafloxacin (CAS 163253-35-8): A Fourth-Generation Fluoroquinolone Antibiotic for Research and Pharmaceutical Development


Sitafloxacin (DU-6859a) is a fourth-generation, oral, broad-spectrum fluoroquinolone antibiotic [1]. It is characterized by a C-8 chlorine substituent, which differentiates it from earlier fluoroquinolones like ciprofloxacin and levofloxacin. Sitafloxacin demonstrates in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic clinical isolates, including strains resistant to other fluoroquinolones, such as those with mutations in DNA gyrase (gyrA) and topoisomerase IV (parC) [2][3].

Sitafloxacin vs. Generic Fluoroquinolones: Why Simple Substitution is Not Scientifically Justifiable


The fluoroquinolone class is chemically and pharmacodynamically heterogeneous. Sitafloxacin possesses a distinct structure-activity relationship (SAR) driven by its C-8 chlorine atom and a unique (1R,2S)-2-fluorocyclopropylamino moiety at the C-7 position [1]. This unique configuration confers a significantly different activity profile against bacterial targets with common resistance-conferring mutations, such as gyrA and parC [2]. Consequently, the in vitro potency (MIC) and clinical efficacy of sitafloxacin against key pathogens, including fluoroquinolone-resistant strains, cannot be inferred or substituted from data on older or even other newer fluoroquinolones like levofloxacin or moxifloxacin. Direct, quantitative, comparator-based evidence is required for any scientific selection.

Quantitative Evidence Guide: Verifiable Differentiation of Sitafloxacin from Comparators


Superior in vitro Potency Against Levofloxacin-Resistant Streptococcus pneumoniae

Sitafloxacin demonstrates retained activity against clinical isolates of Streptococcus pneumoniae that are highly resistant to levofloxacin. In a study of 18 isolates, the MIC range for sitafloxacin was 0.016-0.5 mg/L, despite the strains having levofloxacin MICs of 4-32 mg/L and confirmed mutations in both gyrA and parC [1]. This contrasts sharply with the high-level resistance seen with levofloxacin, suggesting sitafloxacin's C-8 chlorine and C-7 side chain provide a distinct binding advantage against common quinolone-resistance determining region (QRDR) mutants.

Antimicrobial Resistance Respiratory Tract Infections MIC Determination

Enhanced in vitro Activity Against gyrA-mutant Mycobacterium tuberculosis

Sitafloxacin displays superior in vitro activity compared to moxifloxacin, levofloxacin, and ciprofloxacin against Mycobacterium tuberculosis (Mtb) isolates harboring gyrA and gyrB mutations, which are primary drivers of fluoroquinolone resistance in TB. It had the lowest cumulative MIC among the four tested fluoroquinolones, and an epidemiological cut-off (ECOFF) value of 0.125 µg/mL was proposed [1]. Importantly, 15% of levofloxacin-resistant isolates (MIC ≥2 µg/mL) were susceptible to sitafloxacin using this ECOFF [1].

Tuberculosis Drug Resistance gyrA/B Mutations

High Potency Against Anaerobic Bacteroides fragilis Group

Sitafloxacin exhibits significantly greater in vitro activity against the Bacteroides fragilis group, a key anaerobic pathogen, compared to other newer fluoroquinolones. In a study evaluating 589 clinical isolates, sitafloxacin was found to be one of the most active quinolones alongside clinafloxacin, while moxifloxacin was the least active among the newer agents tested [1]. This highlights its strong anaerobic coverage, which is a differentiating feature within the fluoroquinolone class.

Anaerobic Bacteria Intra-abdominal Infections Bacteroides

Clinical Effectiveness Against parC-Mutant Mycoplasma genitalium

In a prospective clinical cohort study, sitafloxacin monotherapy (200 mg daily for 7 days) demonstrated high microbiological cure rates against Mycoplasma genitalium infections, particularly those with single parC mutations (G248T/S83I) [1]. The cure rate for infections with parC G248T(S83I) and wild-type gyrA was 92.9% (90/97) [1]. However, efficacy dropped to 41.7% (5/12) when concurrent gyrA mutations were present [1]. This establishes sitafloxacin's differential utility over moxifloxacin in treating infections driven by this common parC mutant.

Mycoplasma genitalium Fluoroquinolone Resistance parC/gyrA Mutations

Greater in vitro Activity Against Atypical Respiratory Pathogens

Sitafloxacin displays potent in vitro activity against key atypical respiratory pathogens, often exceeding that of other fluoroquinolones. Against Mycoplasma pneumoniae, its MIC90 was 0.03 µg/mL, which was 4-fold more active than moxifloxacin (MIC90 ~0.12 µg/mL) and 16-fold more active than levofloxacin (MIC90 ~0.5 µg/mL) [1]. Similarly, against Legionella pneumophila, its MIC90 was 0.004 µg/mL, which was 2-fold more active than garenoxacin/levofloxacin (MIC90 ~0.008 µg/mL) and 4-fold more active than moxifloxacin (MIC90 ~0.016 µg/mL) [1].

Atypical Pneumonia Mycoplasma pneumoniae Legionella pneumophila

Broad-Spectrum Activity in Urinary and Respiratory Clinical Isolates

A large surveillance study (n=1,255 isolates) from Thai patients with urinary and lower respiratory tract infections found sitafloxacin had the lowest MIC50 and MIC90 values overall compared to levofloxacin, ciprofloxacin, and moxifloxacin [1]. Notably, sitafloxacin was active against 51% of methicillin-resistant S. aureus (MRSA) isolates [1]. Its activity against multidrug-resistant (MDR) Gram-negative bacteria, such as ESBL-producing E. coli and carbapenem-resistant A. baumannii, was comparable to or better than some beta-lactam/beta-lactamase inhibitors, cephalosporins, or carbapenems [1].

Urinary Tract Infections Lower Respiratory Tract Infections Antimicrobial Susceptibility

Sitafloxacin (CAS 163253-35-8): Validated Research and Industrial Application Scenarios


Investigational Therapy for Fluoroquinolone-Resistant Respiratory Infections

Research programs focused on developing new treatments for community-acquired pneumonia (CAP) caused by fluoroquinolone-resistant S. pneumoniae or M. pneumoniae can utilize sitafloxacin as a potent comparator or lead compound. Evidence shows sitafloxacin retains activity (MIC 0.016-0.5 mg/L) against S. pneumoniae strains highly resistant to levofloxacin (MIC 4-32 mg/L) [1] and is 4- to 16-fold more potent than moxifloxacin and levofloxacin against M. pneumoniae [2].

Development of Resistance-Guided Therapies for M. genitalium

Clinical and translational research projects aiming to implement resistance-guided therapy for M. genitalium should include sitafloxacin as a key therapeutic option. Its 92.9% cure rate for infections with common parC (S83I) mutations but wild-type gyrA supports its use in settings with high parC mutation prevalence, a scenario where moxifloxacin is less effective [3]. Research protocols should integrate genetic resistance testing to identify patients most likely to benefit from sitafloxacin.

Broad-Spectrum Screening in Antimicrobial Drug Discovery

In industrial drug discovery settings, sitafloxacin serves as a potent, broad-spectrum control compound for screening novel antibacterial agents. Its consistently low MIC50/MIC90 values against a wide array of Gram-positive, Gram-negative, and anaerobic clinical isolates, including MRSA and MDR Gram-negatives, make it a valuable benchmark for evaluating new chemical entities targeting difficult-to-treat pathogens [4].

Investigational Agent for Complicated Urinary Tract Infections

Sitafloxacin is a strong candidate for in vivo models of complicated urinary tract infections (cUTI), especially those involving P. aeruginosa. Preclinical studies demonstrate its superior in vitro activity against P. aeruginosa compared to ciprofloxacin and greater therapeutic efficacy in a rat cUTI model [5]. This makes it a relevant tool for research on new therapies for MDR uropathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitafloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.